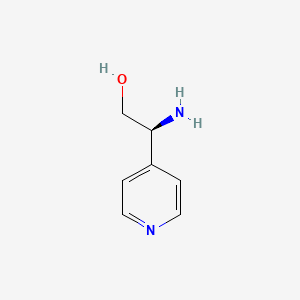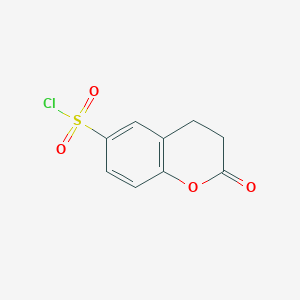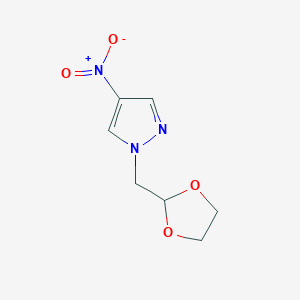![molecular formula C8H4ClN3 B6329639 5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine CAS No. 1272758-19-6](/img/structure/B6329639.png)
5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocycle . It has the empirical formula C7H5ClN2 and a molecular weight of 152.58 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of this compound is Clc1cnc2[nH]ccc2c1 . The InChI key is MFZQJIKENSPRSJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 152.58 . The InChI key is MFZQJIKENSPRSJ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Anticancer Therapy
5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine: derivatives have shown promise in anticancer therapy. They exhibit inhibitory effects against FMS kinase, making them potential candidates for the development of anticancer and antiarthritic drugs . The pyrrolopyridine scaffold is particularly significant in the synthesis of compounds like Vemurafenib and Pexidartinib, which are used in treating cancers .
Kinase Inhibition
The compound’s derivatives are known to inhibit various kinases, which are enzymes that play a crucial role in the signaling pathways of cells. This inhibition can lead to the suppression of cell proliferation and is a valuable trait in the development of treatments for diseases characterized by abnormal cell growth .
Antimicrobial and Antifungal Applications
Pyrrolopyridine derivatives, including 5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine , have been reported to possess antimicrobial and antifungal properties. These properties make them useful in the development of new antibiotics and antifungal agents .
Anti-inflammatory Properties
These compounds have also been identified to have anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases .
Antiviral Activity
The pyrrolopyridine scaffold has been associated with antiviral activity, suggesting potential use in the development of antiviral drugs .
Neuroprotective Effects
Some derivatives of 5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine have shown neuroprotective effects, which could be explored for the treatment of neurodegenerative diseases .
Analytical Chemistry Applications
Compounds containing the pyrrolopyridine structure have been used in analytical chemistry for the selective detection of ions such as Zn2+, Cd2+, and Hg2+, as well as for the detection of water and fluoride ions .
Organic Material Synthesis
The pyrrolopyridine scaffold is employed in the synthesis of organic materials due to its stability and reactivity, which can be tailored for specific applications .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby reducing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, the compound disrupts these pathways, leading to downstream effects such as reduced cell proliferation and migration .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Propriétés
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-1-6-5(2-10)3-11-7(6)4-12-8/h1,3-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNAHHLNFBWXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)





